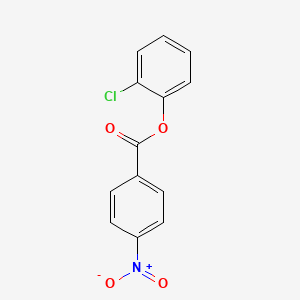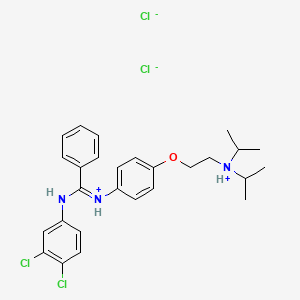
Benzamidine, N'-(3,4-dichlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamidine, N’-(3,4-dichlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes benzamidine and dichlorophenyl groups, as well as diisopropylamino and ethoxy functionalities. This compound is of interest in various scientific fields due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamidine, N’-(3,4-dichlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride typically involves multiple steps:
Formation of Benzamidine Derivative: The initial step involves the formation of a benzamidine derivative through the reaction of benzamidine with appropriate reagents.
Introduction of Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using chlorinated aromatic compounds.
Attachment of Diisopropylamino and Ethoxy Groups: These groups are typically introduced through nucleophilic substitution reactions, using reagents like diisopropylamine and ethoxy compounds.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt, usually by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or ethoxy groups.
Reduction: Reduction reactions could occur at the benzamidine or dichlorophenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure might make it useful in studying reaction mechanisms or developing new synthetic methodologies.
Biology
In biological research, the compound might be investigated for its potential as an enzyme inhibitor or receptor ligand. Its structural features could allow it to interact with specific biological targets, making it a candidate for drug development or biochemical studies.
Medicine
In medicine, the compound could be explored for its therapeutic potential. This might include studies on its efficacy and safety as a drug candidate, particularly if it shows activity against specific diseases or conditions.
Industry
In industrial applications, the compound could be used in the development of new materials or as a component in chemical processes. Its unique properties might make it valuable in fields such as polymer science or catalysis.
Mecanismo De Acción
The mechanism of action for Benzamidine, N’-(3,4-dichlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Benzamidine Derivatives: Compounds with similar benzamidine structures.
Dichlorophenyl Compounds: Molecules containing dichlorophenyl groups.
Diisopropylamino Compounds: Compounds with diisopropylamino functionalities.
Uniqueness
What sets this compound apart is its combination of structural features, which might confer unique chemical and biological properties. This could include enhanced binding affinity to specific targets, improved stability, or novel reactivity patterns.
Propiedades
Número CAS |
80785-16-6 |
|---|---|
Fórmula molecular |
C27H33Cl4N3O |
Peso molecular |
557.4 g/mol |
Nombre IUPAC |
2-[4-[(3,4-dichloroanilino)-phenylmethylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dichloride |
InChI |
InChI=1S/C27H31Cl2N3O.2ClH/c1-19(2)32(20(3)4)16-17-33-24-13-10-22(11-14-24)30-27(21-8-6-5-7-9-21)31-23-12-15-25(28)26(29)18-23;;/h5-15,18-20H,16-17H2,1-4H3,(H,30,31);2*1H |
Clave InChI |
QHXWQYAMOKQPQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[NH+](CCOC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC(=C(C=C3)Cl)Cl)C(C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



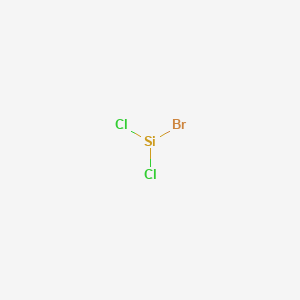
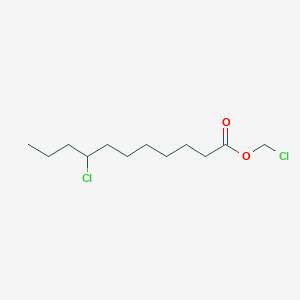
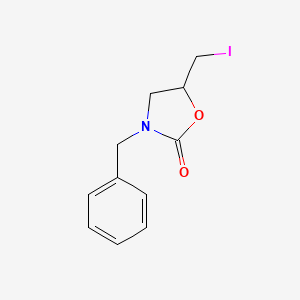
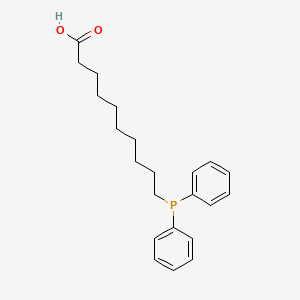
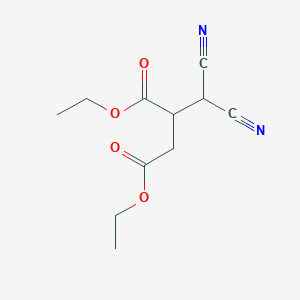
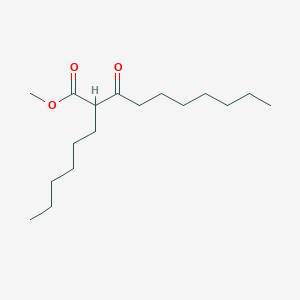
![({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene](/img/structure/B14419411.png)

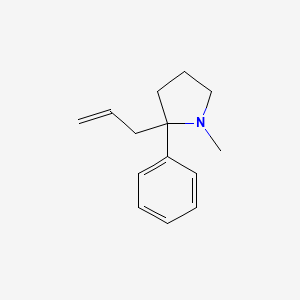
![3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14419425.png)
![Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]-](/img/structure/B14419428.png)
![N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419429.png)
